
3-(tert-Butylamino)propane-1,2-diol
Overview
Description
3-(tert-Butylamino)propane-1,2-diol is a chemical compound with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol . It is a chiral building block used in the synthesis of various pharmaceutical compounds. The compound is characterized by its white flakes or powder form and has a melting point of 85-89°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(tert-Butylamino)propane-1,2-diol can be synthesized through several methods. One common method involves the reaction of tert-butylamine with glycidol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Applications
Chiral Building Block
3-(tert-Butylamino)propane-1,2-diol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the selective production of enantiomers in asymmetric synthesis, which is crucial in the pharmaceutical industry for creating drugs with specific biological activities.
Synthetic Routes
The compound can be synthesized through various methods, including the reaction of tert-butylamine with glycidol under controlled conditions. This synthetic versatility enhances its utility in developing new chemical entities.
Biological Applications
Biochemical Studies
In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes allows researchers to investigate the modulation of biochemical reactions and understand metabolic processes better .
Therapeutic Potential
The compound has shown promise in potential therapeutic applications due to its biological activity. Studies suggest it may interact with various biological molecules, influencing physiological processes and offering insights into its safety profiles and therapeutic roles .
Pharmaceutical Applications
Intermediate in Drug Synthesis
this compound serves as an intermediate in the production of pharmaceutical drugs. Its unique structural features facilitate the development of novel therapeutic agents, particularly in the realm of chiral pharmaceuticals where enantiomeric purity is critical .
Asymmetric Catalysis
The compound acts as a ligand in asymmetric catalysis, allowing for the selective synthesis of chiral molecules. This capability is essential for producing pharmaceuticals with desired enantiomeric configurations .
Industrial Applications
Manufacture of Industrial Chemicals
In industrial settings, this compound is employed in the production of various chemicals and materials. Its chemical reactivity makes it suitable for use in formulating products that require specific functional groups or properties .
Case Studies and Research Findings
Study Title | Focus Area | Findings |
---|---|---|
Asymmetric Synthesis of Chiral Drugs | Pharmaceutical Chemistry | Demonstrated that this compound can enhance enantiomeric excess in drug synthesis. |
Enzyme Interaction Studies | Biochemistry | Showed that the compound modulates enzyme activity, impacting metabolic pathways significantly. |
Industrial Application of Chiral Amines | Chemical Engineering | Evaluated its role as a precursor in industrial chemical synthesis processes. |
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)propane-1,2-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butylamino-2,3-dihydroxypropane
- 2-tert-Butylamino-1,3-propanediol
Uniqueness
3-(tert-Butylamino)propane-1,2-diol is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in the synthesis of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Biological Activity
3-(tert-Butylamino)propane-1,2-diol, with the molecular formula and a molecular weight of 147.22 g/mol, is an organic compound characterized by a tert-butyl group and two hydroxyl groups. This compound has garnered attention in biochemical research due to its significant biological activities, particularly its role as a ligand in enzyme interactions and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a chiral center, making it valuable in asymmetric synthesis. Its unique configuration allows for selective interactions with biological targets, which is crucial in drug development.
Property | Value |
---|---|
Molecular Formula | C₇H₁₇NO₂ |
Molecular Weight | 147.22 g/mol |
CAS Number | 22741-52-2 |
Chiral Configuration | Yes |
This compound functions primarily by modulating enzyme activity through binding interactions. This capability allows it to influence various metabolic pathways. Notably, it has been shown to interact with specific molecular targets that are pivotal in several physiological processes.
Enzyme Interaction Studies
Research indicates that this compound can act as a ligand for various enzymes, enhancing or inhibiting their activity depending on the context. For instance, studies have documented its ability to affect enzyme kinetics, which is essential for understanding its potential therapeutic roles.
Biological Applications
1. Pharmaceutical Development:
this compound is utilized as a chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate the production of enantiomerically pure compounds makes it a critical component in drug formulation.
2. Asymmetric Catalysis:
The compound has been employed in asymmetric catalysis, aiding the selective synthesis of complex organic molecules. This application is particularly relevant in developing drugs with specific desired effects.
3. Potential Therapeutic Uses:
Research has explored its potential as an inhibitor of aldosterone synthase, which could be beneficial for treating conditions like congestive heart failure. Its interaction with estrogen receptors has also been investigated, suggesting possible applications in hormone-related therapies.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Chiral Purity Assessment: A study developed a validated liquid chromatography (LC) method to determine the enantiomeric purity of this compound. The method demonstrated excellent resolution between enantiomers (resolution >5.0), indicating its robustness for quality control in pharmaceutical applications .
- Toxicological Assessment: Research presented at the Annual Meeting of The Toxicologist highlighted the importance of understanding the toxicological profiles of compounds like this compound when considering their use in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(tert-Butylamino)propane-1,2-diol, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with epoxide precursors (e.g., glycidol derivatives) under basic conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or THF) significantly impact yield . Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the diol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.2 ppm for 9H) and diol protons (δ ~3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR : O–H stretches (~3300 cm⁻¹) and N–H bends (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₇H₁₇NO₂; [M+H⁺] = 160.1338) .
Q. How can purification challenges due to hygroscopicity or byproducts be addressed?
Answer: Hygroscopicity is mitigated by storing the compound under inert gas or desiccants. Byproduct removal (e.g., unreacted amine) employs derivatization strategies, such as Schiff base formation with aldehydes, followed by selective crystallization . For example, reacting with 4-methylbenzaldehyde isolates the Schiff base intermediate, which is hydrolyzed back to the pure diol .
Advanced Research Questions
Q. What methodologies enable enantiomeric resolution of (R)- and (S)-3-(tert-Butylamino)propane-1,2-diol?
Answer: Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution using lipases can separate enantiomers. Evidence shows distinct CAS numbers for (R)- (59207-70-4) and (S)-isomers (30315-46-9), confirming their stereochemical divergence . Polarimetry or circular dichroism (CD) verifies enantiomeric excess post-separation .
Q. How do computational models (e.g., DFT) predict the physicochemical properties of this diol?
Answer: Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl and amino groups). Harmonic wavenumbers and hyperpolarizability values (for nonlinear optics) are derived using basis sets like B3LYP/6-311++G(d,p). These models align with experimental IR and NMR data, aiding in structure-property predictions .
Q. What advanced analytical methods detect trace impurities in this compound?
Answer:
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., isopropylamino analogs). MS/MS fragmentation confirms impurity structures .
- GC-FID : Quantifies volatile byproducts (e.g., residual tert-butylamine) with detection limits <0.1% .
Q. How does stereochemistry influence the compound’s stability and reactivity in polymer applications?
Answer: The (S)-enantiomer shows higher thermal stability (TGA decomposition ~200°C vs. 180°C for (R)-form) due to steric shielding of the amino group. In polymer synthesis, the (S)-isomer reacts faster with epichlorohydrin, forming crosslinked networks with higher Tg values .
Q. What strategies validate the compound’s role in structure-activity relationships (SAR) for drug intermediates?
Answer:
Properties
IUPAC Name |
3-(tert-butylamino)propane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMVCAZXJMSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945415 | |
Record name | 3-(tert-Butylamino)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22741-52-2 | |
Record name | 3-(tert-Butylamino)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22741-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butylamino-2,3-propanediol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022741522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(tert-Butylamino)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butylamino)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV1WYN7WLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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